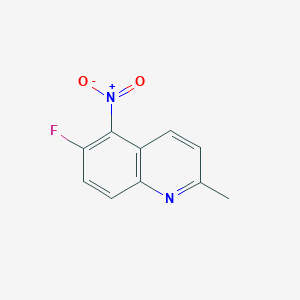

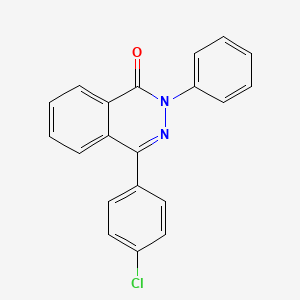

4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone

Descripción general

Descripción

4-(4-Chlorophenyl)-2-phenyl-1(2H)-phthalazinone, also known as 4-chloro-2-phenylphthalazin-1-one, is an organic compound belonging to the class of phthalazinones. It is an important intermediate used in the synthesis of drugs, dyes, and other organic compounds. It is also used as an inhibitor of aldose reductase, an enzyme that plays a key role in carbohydrate metabolism. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Poly(arylene ether nitrile)s Bearing Phthalazinone Moiety : A study highlighted the synthesis of phthalazinone-based poly(arylene ether nitrile)s (PPEN-DCs) with terminal cyano groups. These oligomers showcased controlled molecular weights, improved solubility, and glass transition temperatures. The materials were thermally crosslinked to produce insoluble products, exhibiting excellent thermal stability and minimal water absorption. These characteristics make them suitable as matrix resins for high-performance polymeric applications (Yu et al., 2010).

Aromatic Poly(aryl amide)s with Chlorine Substituted Phthalazinone Moieties : Another research developed chlorine-substituted phthalazinone-containing aromatic diacid and poly(aryl amide)s through a direct polycondensation method. These polymers were amorphous, highly soluble in various organic solvents, and could be processed into transparent, tough films. The polymers demonstrated high thermal stability, with glass-transition temperatures ranging between 291-332 ℃ (Peng, 2005).

Poly(aryl ether sulfone)s Containing Phthalazinone Moiety : A study on the synthesis of poly(aryl ether sulfone)s incorporating the phthalazinone moiety reported that these polymers exhibited high glass transition temperatures and excellent thermooxidative properties. The addition of phthalazinone improved mechanical properties and rheological behavior, indicating potential for tailored high-performance materials (Meng et al., 1998).

Sulfonated Polybenzimidazoles for Proton Exchange Membrane : Sulfonated 4-phenyl phthalazinone-based polybenzimidazoles were synthesized for use as proton exchange membranes. These materials showed excellent solubility, thermal stability, and mechanical properties, along with low water uptake and methanol permeability. High conductivity values were also reported, suggesting their effectiveness in fuel cell applications (Liu et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects . More research is needed to elucidate the specific pathways affected by this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-2-phenylphthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBJEHARAXYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384493 | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone | |

CAS RN |

57709-77-0 | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1607860.png)

![1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone](/img/structure/B1607863.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile](/img/structure/B1607864.png)

![4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B1607867.png)